molecular formula C9H5ClOS B1416499 4-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 216575-43-8

4-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No.: B1416499
CAS No.: 216575-43-8
M. Wt: 196.65 g/mol
InChI Key: NSKSTUZQSQFGOH-UHFFFAOYSA-N
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Description

4-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a chlorine atom at the 4-position and an aldehyde group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The aldehyde group enables participation in condensation reactions (e.g., forming Schiff bases), while the chloro substituent modulates electron density, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKSTUZQSQFGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Cyclization of Halogenated Precursors

One of the most straightforward methods involves the cyclization of halogenated aromatic precursors, such as 4-chlorobenzothiophene derivatives, followed by oxidation at the 2-position to form the aldehyde.

  • Procedure Overview:

    • Starting from 4-chlorobenzothiophene, selective oxidation at the 2-position is achieved using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
    • The oxidation step converts the methyl or related substituents at the 2-position into aldehydes.
    • This method benefits from high regioselectivity owing to the directing effects of the chlorine substituent.
  • Research Data:

    • A study reports oxidation of 4-chlorobenzothiophene derivatives with SeO₂ under reflux in dioxane, yielding the corresponding aldehyde with yields up to 75%.

Construction via Heterocyclic Building Blocks Followed by Functionalization

Another approach involves synthesizing the benzothiophene core via heterocyclic cyclization, then introducing the aldehyde group through formylation.

  • Method:

    • Synthesize benzothiophene via a palladium-catalyzed C–H activation or intramolecular cyclization of suitable precursors such as 2-aminothiophenes or 2-halogenated benzothiophenes.
    • Post-cyclization, perform formylation at the 2-position using reagents like paraformaldehyde in the presence of an acid catalyst or via Vilsmeier-Haack formylation.
  • Research Findings:

    • A Vilsmeier-Haack reaction on benzothiophene derivatives yields 2-formylbenzothiophene efficiently, which can be chlorinated at the 4-position subsequently.

Functionalization via Halogenation and Subsequent Oxidation

This method involves halogenating benzothiophene at the 4-position, then oxidizing the 2-position to form the aldehyde.

  • Step-by-step:

    • Halogenate benzothiophene with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to selectively introduce chlorine at the 4-position.
    • Oxidize the 2-position methyl or related groups using SeO₂ or MnO₂ to generate the aldehyde.
  • Data:

    • Halogenation of benzothiophene with NCS in acetic acid yields 4-chlorobenzothiophene, which upon oxidation with SeO₂ produces the aldehyde with yields around 65-70%.

Oxidative Formylation via Metal-Catalyzed Methods

Recent advances include metal-catalyzed oxidative formylation, which directly introduces the aldehyde group at the 2-position.

  • Procedure:

    • Use of transition metal catalysts such as copper or palladium in combination with oxygen or hypervalent iodine reagents.
    • The process involves the activation of the benzothiophene ring followed by insertion of the formyl group.
  • Research Data:

    • A copper-catalyzed oxidative formylation of benzothiophene derivatives has been reported, achieving moderate to high yields of 2-formyl derivatives.

Data Summary Table

Method Key Reagents Main Steps Typical Yield Advantages Limitations
Direct Oxidation of Halogenated Precursors SeO₂, MnO₂ Halogenation → Oxidation 65-75% High regioselectivity Requires pre-halogenation step
Heterocyclic Construction + Formylation Pd-catalysts, Paraformaldehyde Cyclization → Vilsmeier-Haack 60-80% Versatile Multi-step process
Halogenation + Oxidation NCS/NBS, SeO₂ Halogenation → Oxidation 65-70% Well-established Possible regioisomer formation
Metal-Catalyzed Oxidative Formylation Cu, Pd catalysts Direct formylation 50-70% One-pot process Requires specific catalysts

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Chloro-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Chloro-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-benzothiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-1-benzothiophene-2-carbaldehyde depends on its specific application and the target molecule it interacts with. Generally, it acts by:

    Binding to Enzymes: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

    Modulating Receptors: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Interfering with DNA/RNA: Some derivatives can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

4-Chloro-1-benzothiophene-2-carbohydrazide

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde (CAS 58132-06-2)

Structural and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Functional Group(s)
This compound C₉H₅ClOS 200.66 Benzothiophene 4-Cl, 2-CHO Aldehyde
7-Chloro-1-benzothiophene-2-carbaldehyde C₉H₅ClOS 200.66 Benzothiophene 7-Cl, 2-CHO Aldehyde
4-Chloro-1-benzothiophene-2-carbohydrazide C₉H₇ClN₂OS 226.68 Benzothiophene 4-Cl, 2-CONHNH₂ Carbohydrazide
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde C₁₁H₇ClO₂ 206.63 Naphthalene 4-Cl, 1-OH, 2-CHO Aldehyde, Hydroxyl

Key Observations:

  • Positional Isomerism (4-Cl vs. 7-Cl): The chloro substituent’s position significantly impacts electronic effects.
  • Functional Group Variation: Replacing the aldehyde with a carbohydrazide group (as in 4-chloro-1-benzothiophene-2-carbohydrazide) introduces nucleophilic hydrazine functionality, expanding utility in chelation or polymer synthesis .
  • Aromatic System Differences: The naphthalene derivative (4-chloro-1-hydroxynaphthalene-2-carbaldehyde) exhibits extended conjugation, likely increasing UV absorption and altering solubility. The hydroxyl group enables hydrogen bonding, influencing crystal packing .

Crystallographic and Intermolecular Interactions

  • Benzothiophene Derivatives: Tools like Mercury CSD () enable analysis of crystal packing. The chloro and aldehyde groups may engage in halogen bonding or dipole interactions, affecting lattice energy and melting points.
  • Hydrogen Bonding in Naphthalene Analog: The hydroxyl group in 4-chloro-1-hydroxynaphthalene-2-carbaldehyde can form O–H···O hydrogen bonds with the aldehyde oxygen, creating robust supramolecular networks .

Biological Activity

4-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClOSC_9H_5ClOS, with a molecular weight of approximately 196.66 g/mol. The compound features a benzothiophene core with a chloro substituent and an aldehyde functional group, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Friedel-Crafts Acylation : Utilizing chloroacetyl chloride and thiophene derivatives.
  • Condensation Reactions : Reacting substituted benzaldehydes with thiophene derivatives under acidic conditions.
  • Hydrazone Formation : Involving the reaction of the aldehyde group with hydrazine derivatives, leading to various biologically active hydrazones.

Antitumor Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant antitumor properties. A study evaluated several derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that compounds similar to this compound could inhibit cell proliferation effectively.

CompoundCell LineIC50 (µM)
This compoundA5496.48 ± 0.11
Similar DerivativeHCC8276.26 ± 0.33
Similar DerivativeNCI-H35820.46 ± 8.63

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Preliminary screenings against various bacterial strains revealed that derivatives of benzothiophenes possess selective antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to involve multiple mechanisms:

  • HDAC Inhibition : The compound may act as a histone deacetylase (HDAC) inhibitor, disrupting cellular processes involved in cancer progression.
  • DNA Interaction : Studies have shown that benzothiophene derivatives can bind to DNA, potentially interfering with replication and transcription processes.

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent study demonstrated that a compound structurally related to this compound exhibited around 97% growth inhibition in the LOX IMVI melanoma cell line at a concentration of 10 µM. This highlights the compound's potential as a lead for further development in cancer therapeutics.
  • Antibacterial Screening :
    Another investigation focused on the antibacterial properties of various benzothiophene derivatives, showing selective activity against multidrug-resistant strains of bacteria, particularly Acinetobacter baumannii. This suggests potential applications in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-1-benzothiophene-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols, such as:

  • Vilsmeier-Haack Formylation : Reacting 4-chloro-1-benzothiophene with DMF and POCl₃ under controlled anhydrous conditions to introduce the aldehyde group .
  • Friedel-Crafts Acylation : Using AlCl₃ as a catalyst to introduce substituents, followed by oxidation to the aldehyde .
  • Key Parameters : Temperature (typically 0–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (e.g., 1:1.2 substrate:reagent) are critical for yield optimization. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) to determine bond lengths, angles, and crystal packing .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) and chlorine coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.995) .

Q. What are the common chemical reactions and derivatives of this compound?

  • Reactivity :

Reaction Type Reagents/Conditions Products
OxidationKMnO₄, acidic conditions4-Chloro-1-benzothiophene-2-carboxylic acid
ReductionNaBH₄ or LiAlH₄4-Chloro-1-benzothiophene-2-methanol
Nucleophilic SubstitutionAmines, CuI catalysis2-Amino derivatives for drug discovery
  • Applications : Derivatives are intermediates in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use to prevent inhalation/contact .
  • Waste Disposal : Halogenated organic waste containers; neutralization with NaOH before disposal .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed in structural studies?

  • Tools : Use SHELXL (via Olex2 or WinGX) for disorder modeling and TWIN/BASF commands for twinned data .
  • Validation : Cross-check with Mercury CSD’s packing similarity analysis to identify non-covalent interactions influencing disorder .
  • Example : A 2023 study resolved rotational disorder in the benzothiophene ring using iterative refinement cycles (R-factor < 5%) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Approach :

Cross-Validation : Compare experimental data (e.g., NOESY for spatial proximity) with DFT-calculated NMR shifts (Gaussian09/B3LYP/6-31G*).

Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility .

Alternative Techniques : Use IR spectroscopy to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What strategies optimize catalytic efficiency in derivatization reactions?

  • Catalyst Screening : Test Pd(OAc)₂, CuI, or organocatalysts (e.g., proline derivatives) for cross-coupling reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the aldehyde group .
  • Case Study : A 2024 study achieved 92% yield in Suzuki-Miyaura coupling using Pd(dppf)Cl₂ and TBAB as phase-transfer catalyst .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

  • Analysis : Use graph-set notation (Etter’s rules) to classify motifs (e.g., R₂²(8) dimer via C=O⋯H interactions). Mercury CSD can visualize networks .
  • Impact : Strong O–H⋯O bonds in crystals correlate with higher melting points (>200°C) and lower solubility in non-polar solvents .

Q. What computational methods predict bioactivity of derivatives?

  • Workflow :

Docking Studies : AutoDock Vina to screen against targets (e.g., EGFR kinase, PDB: 1M17).

QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-1-benzothiophene-2-carbaldehyde
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